![molecular formula C17H18ClN3O3 B2353757 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 2034575-29-4](/img/structure/B2353757.png)
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone
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Overview
Description
Scientific Research Applications
Anti-Fibrosis Activity
Pyrimidine derivatives, such as the one , have been studied for their anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs . This is particularly relevant in the treatment of diseases like idiopathic pulmonary fibrosis.
Antimicrobial Properties
The pyrimidine moiety is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes it a valuable structure in the design of new drugs that can combat microbial infections.
Antiviral Applications
Similarly, pyrimidine derivatives are recognized for their antiviral effects . Research into the applications of such compounds can lead to the development of new antiviral medications, which are crucial in the fight against viral epidemics and pandemics.
Antitumor Potential
Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor properties . This opens up avenues for cancer research, where these compounds can be part of chemotherapeutic regimens.
GPR119 Agonist for Diabetes Treatment
The compound shares structural similarities with derivatives that target GPR119, a receptor involved in glucose-dependent insulin release . As such, it may serve as a lead compound in the development of new treatments for type 2 diabetes by stimulating insulin release and promoting incretin secretion.
Chemical Biology and Medicinal Chemistry
The construction of novel heterocyclic compound libraries with potential biological activities is an important aspect of chemical biology and medicinal chemistry . The compound can be used to synthesize a variety of derivatives with potential therapeutic applications.
Enzyme Inhibition
Pyrimidine derivatives are often used to study enzyme inhibition due to their ability to interact with various biological targets . This is crucial for understanding disease mechanisms and developing drugs that can modulate enzyme activity.
Mechanism of Action
This compound may act as a GPR119 agonist, similar to related compounds . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. Agonists of this receptor have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .
properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-23-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)24-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOTHWRHIPWFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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